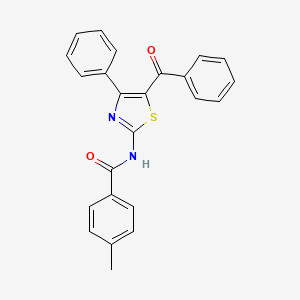

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

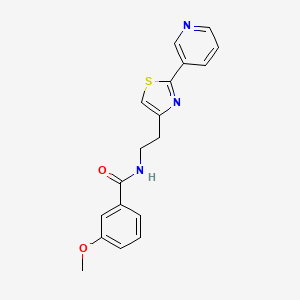

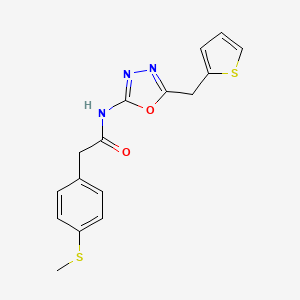

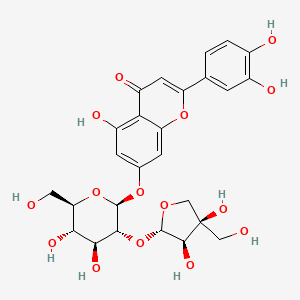

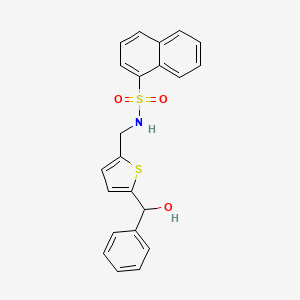

“N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide” is a complex organic compound. It likely contains a thiazole ring (a type of heterocyclic compound) which is substituted with various functional groups .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide”, has a molecular formula of C30H22N2O2S and a molecular weight of 474.573 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide” are not specified in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide”, include a molecular formula of C23H16N2O2S and a molecular weight of 384.45034 .Scientific Research Applications

- N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, aiming to develop novel antimicrobial agents. The compound’s mechanism of action and its impact on bacterial growth are key areas of interest .

- In cancer research, this compound has drawn attention due to its potential as an anticancer agent. Studies have examined its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Researchers explore its interactions with cellular pathways and evaluate its selectivity against cancer cells .

- N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide has shown promise as an anti-inflammatory compound. Investigations focus on its ability to modulate inflammatory pathways, reduce cytokine production, and alleviate inflammation-related conditions .

- Neuroprotection is another area of interest. Researchers explore whether this compound can mitigate neuronal damage, enhance neuronal survival, or protect against neurodegenerative diseases. Mechanistic studies delve into its impact on oxidative stress, neuroinflammation, and neuronal viability .

- The compound’s antioxidant properties have been studied extensively. Researchers investigate its ability to scavenge free radicals, prevent oxidative damage, and maintain cellular redox balance. Insights from these studies contribute to understanding its therapeutic potential .

- Researchers analyze the structure of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide and its derivatives. By modifying specific functional groups, they aim to optimize its biological activity. SAR studies guide the design of more potent analogs for various applications .

Antibacterial Activity

Anticancer Properties

Anti-Inflammatory Effects

Neuroprotective Activity

Antioxidant Potential

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action for “N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide” is not specified in the sources I found.

Safety and Hazards

properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16-12-14-19(15-13-16)23(28)26-24-25-20(17-8-4-2-5-9-17)22(29-24)21(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQAWVFVROPQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2433174.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide](/img/structure/B2433181.png)

![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)

![4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2433183.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2433184.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2433187.png)